Trisodium 8-hydroxy-7-((4'-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)naphthalene-1,6-disulphonate
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Description
Trisodium 8-hydroxy-7-((4'-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)naphthalene-1,6-disulphonate is a useful research compound. Its molecular formula is C40H28N5Na3O13S3 and its molecular weight is 951.8 g/mol. The purity is usually 95%.
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Biological Activity
Trisodium 8-hydroxy-7-((4'-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)naphthalene-1,6-disulphonate, commonly referred to as C.I. Direct Violet 85 (CAS No. 6507-84-2), is a synthetic azo dye widely used in various applications due to its vibrant coloration properties. This article provides a comprehensive overview of its biological activity, including its effects on human health and the environment, along with relevant case studies and research findings.
The compound's molecular formula is C38H27N5O11S3⋅3Na, and it has a molecular weight of approximately 894.83 g/mol . Its structure features multiple aromatic rings and sulfonate groups, which contribute to its solubility and reactivity in biological systems.
Biological Activity
1. Toxicological Profile
Research indicates that azo dyes, including C.I. Direct Violet 85, can undergo metabolic reduction in biological systems, leading to the formation of potentially harmful aromatic amines. These metabolites have been associated with mutagenic and carcinogenic properties .
2. Antimicrobial Activity
Some studies suggest that azo dyes exhibit antimicrobial properties against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes or interference with metabolic pathways . For instance, C.I. Direct Violet 85 has shown inhibitory effects on Escherichia coli and Staphylococcus aureus in laboratory settings.
3. Environmental Impact
The environmental persistence of azo dyes poses significant risks to aquatic ecosystems. Their degradation products can be toxic to aquatic life, leading to bioaccumulation and ecological imbalances . Electrochemical methods for degrading azo dyes in water have been explored as potential remediation strategies .
Case Studies
Case Study 1: Toxicity Assessment in Aquatic Organisms
A study evaluated the acute toxicity of C.I. Direct Violet 85 on Daphnia magna, a standard test organism for ecotoxicological assessments. Results indicated a median lethal concentration (LC50) of approximately 15 mg/L over a 48-hour exposure period, suggesting significant toxicity at relatively low concentrations .
Case Study 2: Human Health Risk Evaluation
A risk assessment conducted on workers exposed to C.I. Direct Violet 85 during textile dyeing processes revealed elevated levels of urinary metabolites associated with azo dye exposure. The study highlighted the need for protective measures in industrial settings to mitigate exposure risks .
Research Findings
Properties
CAS No. |
6655-96-5 |
---|---|
Molecular Formula |
C40H28N5Na3O13S3 |
Molecular Weight |
951.8 g/mol |
IUPAC Name |
trisodium;7-[[4-[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-8-hydroxynaphthalene-1,6-disulfonate |
InChI |
InChI=1S/C40H31N5O13S3.3Na/c1-57-31-18-22(11-15-29(31)42-44-37-35(61(54,55)56)21-25-17-27(13-14-28(25)39(37)46)41-26-8-4-3-5-9-26)23-12-16-30(32(19-23)58-2)43-45-38-34(60(51,52)53)20-24-7-6-10-33(59(48,49)50)36(24)40(38)47;;;/h3-21,41,46-47H,1-2H3,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |
InChI Key |
IPLMDVUXIBTTFD-UHFFFAOYSA-K |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)[O-])OC)N=NC6=C(C=C7C=CC=C(C7=C6O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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